4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine
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Overview
Description
4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine is an organic compound belonging to the class of furan derivatives This compound is characterized by a furan ring substituted with a methyl group, a phenyl group, and a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the methyl, phenyl, and prop-1-en-1-yl groups can be carried out through various substitution reactions using reagents like alkyl halides and aryl halides in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of high-throughput screening and automated synthesis platforms can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds in the prop-1-en-1-yl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of saturated amine derivatives.
Substitution: Formation of various substituted furan and phenyl derivatives.
Scientific Research Applications
4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Methyl-N-phenylfuran-2-amine: Lacks the prop-1-en-1-yl group, resulting in different chemical properties and reactivity.
5-Phenylfuran-2-amine: Lacks the methyl and prop-1-en-1-yl groups, leading to distinct biological activities.
Uniqueness: 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities not observed in its analogs.
Properties
Molecular Formula |
C14H15NO |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-methyl-N-phenyl-5-[(E)-prop-1-enyl]furan-2-amine |
InChI |
InChI=1S/C14H15NO/c1-3-7-13-11(2)10-14(16-13)15-12-8-5-4-6-9-12/h3-10,15H,1-2H3/b7-3+ |
InChI Key |
FWWHSPFXWQXAFH-XVNBXDOJSA-N |
Isomeric SMILES |
C/C=C/C1=C(C=C(O1)NC2=CC=CC=C2)C |
Canonical SMILES |
CC=CC1=C(C=C(O1)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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